molecular formula C17H13ClN2O2S B3941666 {2-[(3-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid

{2-[(3-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid

Cat. No. B3941666
M. Wt: 344.8 g/mol
InChI Key: RSTIZJLIEOPNLD-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of 2- (bis ( (5- (4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio) methylene) malononitrile required a starting material that was not commercially available and had to be prepared and characterized in the laboratory .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For instance, the crystal structure of a similar compound was determined to belong to the tetragonal system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, one compound showed significant activity against S. aureus with a zone of inhibition of 35 mm at a concentration of 200 μg/mL .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of a similar compound was determined to be 199.63 g/mol .

Mechanism of Action

The mechanism of action of similar compounds is often complex and not fully understood. For example, one compound is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. For instance, one should wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling a similar compound .

properties

IUPAC Name

2-[2-(3-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-12-7-4-8-13(9-12)19-17-20-16(11-5-2-1-3-6-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTIZJLIEOPNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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